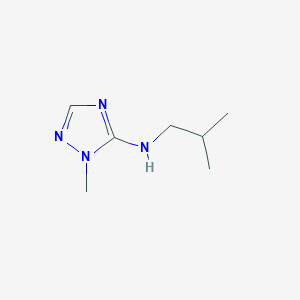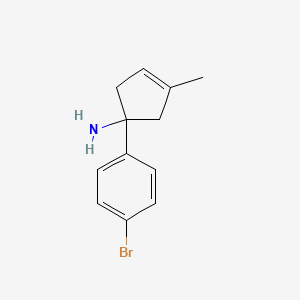
1-(4-Bromophenyl)-3-methylcyclopent-3-enamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromophenyl)-3-methylcyclopent-3-enamine is an organic compound characterized by a bromine atom attached to a phenyl ring, which is further connected to a cyclopentene ring with a methyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-3-methylcyclopent-3-enamine typically involves the following steps:
Bromination: The starting material, phenylcyclopentene, undergoes bromination using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the para position of the phenyl ring.
Amine Introduction: The brominated intermediate is then reacted with methylamine under suitable conditions to introduce the amine group.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time to minimize side reactions and maximize the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromophenyl)-3-methylcyclopent-3-enamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, or organometallic reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium azide (NaN3), potassium cyanide (KCN), Grignard reagents
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Amines, alcohols
Substitution: Azides, nitriles, organometallic compounds
Scientific Research Applications
1-(4-Bromophenyl)-3-methylcyclopent-3-enamine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Materials Science: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Biological Studies: The compound is investigated for its biological activity, including its effects on cellular pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-3-methylcyclopent-3-enamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
1-(4-Bromophenyl)-2-methylcyclopent-3-enamine: Similar structure but with a different position of the methyl group.
1-(4-Chlorophenyl)-3-methylcyclopent-3-enamine: Similar structure but with a chlorine atom instead of bromine.
1-(4-Bromophenyl)-3-ethylcyclopent-3-enamine: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness: 1-(4-Bromophenyl)-3-methylcyclopent-3-enamine is unique due to the specific positioning of the bromine and methyl groups, which can influence its reactivity and biological activity. The presence of the bromine atom can enhance its ability to participate in substitution reactions, while the methyl group can affect its steric and electronic properties.
Properties
Molecular Formula |
C12H14BrN |
|---|---|
Molecular Weight |
252.15 g/mol |
IUPAC Name |
1-(4-bromophenyl)-3-methylcyclopent-3-en-1-amine |
InChI |
InChI=1S/C12H14BrN/c1-9-6-7-12(14,8-9)10-2-4-11(13)5-3-10/h2-6H,7-8,14H2,1H3 |
InChI Key |
WRKGSDKXOPOROS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC(C1)(C2=CC=C(C=C2)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



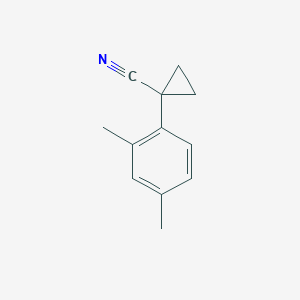
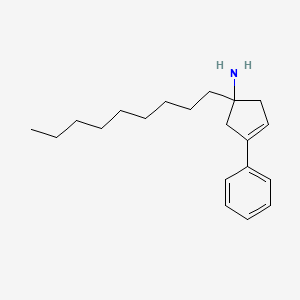

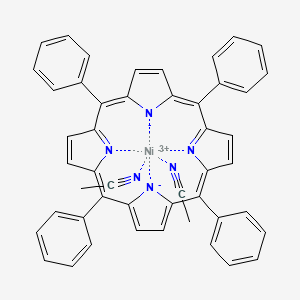

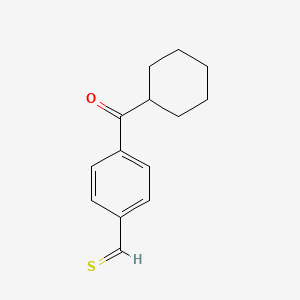
![6-Methoxy-8-methyl-2-methylsulfonylpyrido[6,5-d]pyrimidin-7-one](/img/structure/B13101303.png)
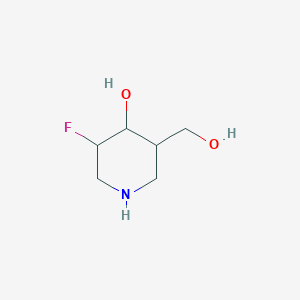
![6-Ethyl-3,5-dimethyl-7H-thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B13101312.png)
![2-[(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-oxopiperazin-2-yl]acetic acid](/img/structure/B13101313.png)


